molecular formula C11H19NO3 B13089605 Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

Cat. No.: B13089605
M. Wt: 213.27 g/mol
InChI Key: MHJGZDJHYJWOBG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions may result in the formation of new spirocyclic derivatives .

Scientific Research Applications

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties.

Biological Activity

Methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate is a compound of increasing interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula and properties:

PropertyValue
Molecular FormulaC₁₀H₁₇N₁O₃
Molecular Weight199.25 g/mol
CAS Number1876925-69-7

The structure features a spirocyclic arrangement that contributes to its biological activity by potentially interacting with various biological targets.

Biological Activity

This compound exhibits several biological activities that are significant in pharmacological research:

  • GPR119 Agonism :
    • Similar compounds in the 7-azaspiro series have been evaluated for their ability to activate GPR119, a receptor implicated in glucose homeostasis and insulin secretion. For instance, derivatives have shown promising glucose-lowering effects in diabetic models, suggesting that this compound may also possess similar agonistic properties .
  • Anticancer Potential :
    • The spirocyclic structure is hypothesized to enhance binding affinity to specific enzymes overexpressed in cancer cells, such as NAD(P)H:quinone oxidoreductase 1 (NQO1). Compounds designed with similar frameworks have demonstrated effective inhibition of cancer cell proliferation .
  • Neuroprotective Effects :
    • Preliminary studies indicate that spirocyclic compounds can exhibit neuroprotective properties, potentially through mechanisms involving modulation of neurotransmitter systems or reduction of oxidative stress .

Case Study 1: GPR119 Agonists

A study focused on the synthesis and evaluation of novel GPR119 agonists found that specific modifications to the azaspiro framework significantly enhanced biological activity. The optimized compounds demonstrated improved pharmacokinetic profiles and effective glucose-lowering effects in diabetic rat models .

Case Study 2: Anticancer Activity

Research involving related spirocyclic compounds showed that they could effectively inhibit NQO1 activity, leading to reduced viability of cancer cell lines. The introduction of the oxetane moiety was crucial for enhancing binding interactions with the target enzyme .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions, including cyclization and functional group modifications. The following general synthetic route has been established:

  • Formation of the Spirocyclic Core :
    • Initial reactions involve forming the azaspiro framework through cyclization of appropriate precursors.
  • Introduction of Functional Groups :
    • Subsequent steps include esterification to introduce the carboxylate moiety and methylation to achieve the desired methyl groups on the nitrogen atoms.
  • Purification :
    • Final products are purified using techniques such as column chromatography or recrystallization to ensure high purity for biological testing.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

methyl 1,1-dimethyl-2-oxa-7-azaspiro[4.4]nonane-9-carboxylate

InChI

InChI=1S/C11H19NO3/c1-10(2)11(4-5-15-10)7-12-6-8(11)9(13)14-3/h8,12H,4-7H2,1-3H3

InChI Key

MHJGZDJHYJWOBG-UHFFFAOYSA-N

Canonical SMILES

CC1(C2(CCO1)CNCC2C(=O)OC)C

Origin of Product

United States

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